Ethyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 1H-1,2,4-triazole-3-carboxylate with 1-phenylethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various reduced triazole derivatives .
Scientific Research Applications
Ethyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring is known to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate: Similar in structure but with an imidazole ring instead of a triazole ring.
Ethyl 1-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxylate: Another triazole derivative with a different substitution pattern.
Uniqueness
Ethyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern on the triazole ring, which can lead to distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
ethyl 1-(1-phenylethyl)-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)12-14-9-16(15-12)10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
InChI Key |
HASHBEUXLVCRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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